![molecular formula C15H19NO3 B2828542 N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide CAS No. 2361894-30-4](/img/structure/B2828542.png)
N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide
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Overview
Description
N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression and social anxiety disorder. It was first synthesized in the 1970s and has since been extensively studied for its biochemical and physiological effects.
Mechanism of Action
N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide works by inhibiting the enzyme monoamine oxidase A, which is responsible for the breakdown of serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide increases the levels of these neurotransmitters in the brain, leading to its antidepressant and anxiolytic effects.
Biochemical and physiological effects:
N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to its antidepressant and anxiolytic effects. It has also been found to improve cognitive function by increasing the levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide in lab experiments is its specificity for monoamine oxidase A, which allows for a more targeted approach in studying the effects of serotonin, dopamine, and norepinephrine on behavior and cognition. However, one limitation is that N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide has a short half-life, which may make it difficult to maintain consistent levels in experiments.
Future Directions
Future research on N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide could focus on its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. It could also be studied for its effects on other neurotransmitters in the brain, such as glutamate and GABA. Additionally, research could be conducted on the long-term effects of N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide use, as well as its potential for abuse and addiction.
Synthesis Methods
N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide is synthesized from 4-methyl-2-nitroaniline and 2-(2-methoxyethoxy)acetaldehyde in the presence of sodium borohydride. The resulting intermediate is then reacted with prop-2-enamide in the presence of palladium on carbon to yield N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide.
Scientific Research Applications
N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide has been extensively studied for its antidepressant and anxiolytic effects. It has been found to be effective in the treatment of major depressive disorder, social anxiety disorder, and panic disorder. It has also been studied for its effects on cognitive function and has been found to improve memory and attention in healthy individuals.
properties
IUPAC Name |
N-[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-15(17)16-13-7-6-11(2)9-14(13)19-10-12-5-4-8-18-12/h3,6-7,9,12H,1,4-5,8,10H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRZSKOBLZGSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=C)OCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide |
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